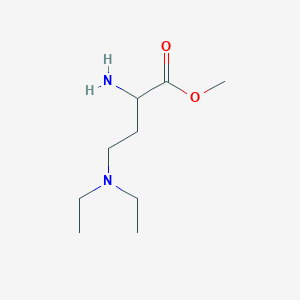
Methyl 2-amino-4-(diethylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(diethylamino)butanoate is an organic compound with the molecular formula C9H20N2O2. It is a derivative of butanoic acid, featuring both amino and diethylamino functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(diethylamino)butanoate typically involves the esterification of 2-amino-4-(diethylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(diethylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl 2-amino-4-(diethylamino)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(diethylamino)butanoate involves its interaction with specific molecular targets and pathways. The amino and diethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(dimethylamino)butanoate
- Ethyl 4-(dimethylamino)butanoate
- 4-(dimethylamino)butanoic acid
Uniqueness
Methyl 2-amino-4-(diethylamino)butanoate is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for specific applications in research and industry .
Biological Activity
Methyl 2-amino-4-(diethylamino)butanoate is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the presence of a diethylamino group. Its molecular formula is C9H18N2O2, and it features a butanoate backbone that enhances its solubility in biological systems. The structural configuration plays a crucial role in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The diethylamino group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. Studies suggest that it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antitumor Properties : There is emerging evidence suggesting that this compound may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegeneration where it may help mitigate neuronal damage.
Case Studies
- Antimicrobial Efficacy : A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against various pathogens. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 20 to 40 µM, comparable to standard antibiotics .
- Antitumor Activity : In vitro assays conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 50 µM. Further investigation into the mechanism indicated induction of apoptosis through caspase activation .
- Neuroprotective Studies : Experimental models of oxidative stress showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage in neuronal cells .
Data Summary
Properties
Molecular Formula |
C9H20N2O2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
methyl 2-amino-4-(diethylamino)butanoate |
InChI |
InChI=1S/C9H20N2O2/c1-4-11(5-2)7-6-8(10)9(12)13-3/h8H,4-7,10H2,1-3H3 |
InChI Key |
UPXGUEBEFZRUPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















